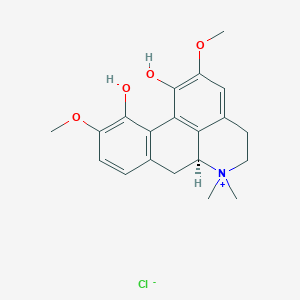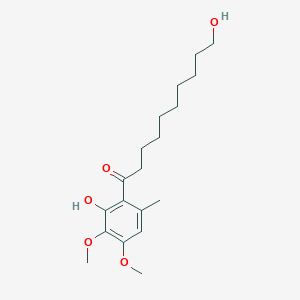![molecular formula C7H8Cl2N2S B035183 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine CAS No. 108141-35-1](/img/structure/B35183.png)
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a chemical compound with the molecular formula C7H8Cl2N2S . It has a molecular weight of 223.13 . The compound is typically a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The linear formula of “2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is C7H8Cl2N2S . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 2 and 4 positions of the ring are substituted with chlorine atoms, and the 5 position is substituted with an ethylthio methyl group .Physical And Chemical Properties Analysis
“2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 223.13 and a linear formula of C7H8Cl2N2S .科学的研究の応用
Synthesis of Anti-inflammatory Agents
Pyrimidine derivatives, including 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , have been extensively studied for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This compound serves as a precursor in the synthesis of more complex molecules that target these pathways, potentially leading to new anti-inflammatory drugs.
Development of Antimicrobial Compounds
The structural motif of pyrimidines is common in many synthetic drugs with antibacterial and antimicrobial activities2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine can be used to introduce various aryl, alkyl, or heteroaryl groups into the pyrimidine ring, enhancing its interaction with microbial targets and increasing its antimicrobial efficacy .
Creation of Serotonin Receptor Ligands
Modifications at the 4-position of the pyrimidine ring, such as those possible with 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine , are expected to enhance the binding affinity with serotonin (5-HT) receptor sites. This is crucial for the development of drugs that can modulate serotonin levels, which are implicated in numerous neurological disorders .
Nucleophilic Aromatic Substitution Reactions
Due to the electron-deficient nature of the pyrimidine ring, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine is an excellent candidate for nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functional groups, paving the way for the synthesis of a wide variety of pyrimidine derivatives with potential pharmacological activities .
High-Throughput Screening for NF-κB and AP-1 Inhibitors
This compound has been used in high-throughput screening to identify new inhibitors of NF-κB and AP-1, transcription factors that play a significant role in inflammation and cancer. Derivatives of 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine have shown promise in inhibiting these pathways, indicating potential applications in cancer therapy .
Reference Standards for Pharmaceutical Testing
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine: is also valuable as a reference standard in pharmaceutical testing. Its well-defined structure and properties make it an ideal compound for ensuring the accuracy and consistency of analytical methods in drug development .
Synthesis of Decorated Six-Membered Rings
The compound is instrumental in the synthesis of decorated six-membered rings, which are core structures in many pharmacologically active molecules. Through various chemical reactions, it can be transformed into complex structures that exhibit a range of biological activities .
Research Tool in Chemical Synthesis
Lastly, 2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine serves as a versatile research tool in chemical synthesis. Its reactivity allows chemists to explore new synthetic pathways and create novel compounds that could have significant implications in medicinal chemistry .
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-5-(ethylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2S/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMRWJLPIBPOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CN=C(N=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544029 |
Source


|
| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine | |
CAS RN |
108141-35-1 |
Source


|
| Record name | 2,4-Dichloro-5-[(ethylsulfanyl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

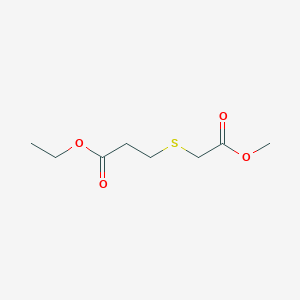
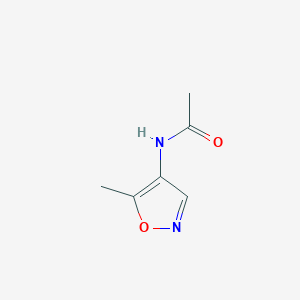


![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)
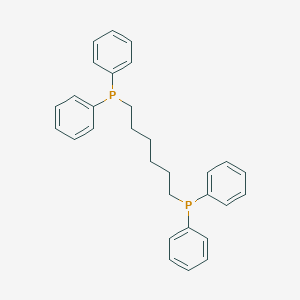


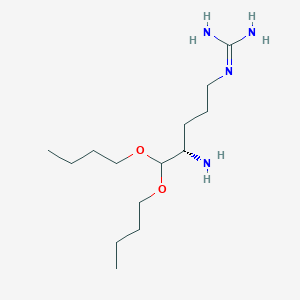
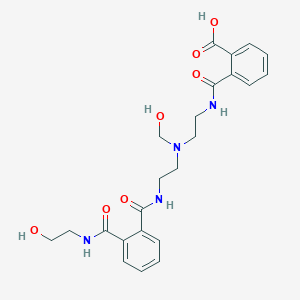
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (S)-](/img/structure/B35131.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
